molecular formula C9H9NOS B183294 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one CAS No. 55023-32-0

4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one

Cat. No. B183294
CAS RN: 55023-32-0
M. Wt: 179.24 g/mol
InChI Key: UNQPXCPQBYBKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of thieno[2,3-b]pyridin, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one and its derivatives often involves palladium-catalyzed amination reactions . For instance, one method involves the regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine, followed by a subsequent palladium-catalyzed amination to yield 2,3-diaminopyridines . Another method involves the synthesis of highly fused pyrano[2,3-b]pyridines via Rh(III)-catalyzed C–H activation and intramolecular cascade annulation under room temperature .


Molecular Structure Analysis

The molecular structure of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one can be represented by the InChI string InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 . The compound has a molecular weight of 282.4 g/mol . The compound’s structure includes a thieno[2,3-b]pyridin core, which is a bicyclic system consisting of a thiophene ring fused with a pyridine ring .

Scientific Research Applications

  • Antimicrobial Activity : El-Essawy et al. (2010) synthesized derivatives of 4,6-dimethylthieno[2,3-b]pyridine, which were tested for antimicrobial and antifungal activities. This research indicates potential applications in developing new antimicrobial agents (El-Essawy et al., 2010).

  • Derivative Synthesis : Ho (1999) reported the synthesis of new derivatives of 4,6-dimethylthieno[2,3-b]pyridine, exploring various chemical reactions and conditions. These derivatives could have potential applications in pharmaceutical chemistry (Ho, 1999).

  • Substituted Pyridines : Shestopalov and Naumov (2003) explored the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines. This research contributes to the development of new pyridine-based compounds with potential applications in medicinal chemistry (Shestopalov & Naumov, 2003).

  • X-ray Diffraction Studies : Al’bov et al. (2004) conducted X-ray diffraction studies of various 2-pyridones, including 4,6-dimethyl-1H-pyridin-2-one, to understand their crystal structures. These insights can be useful in the field of crystallography and material science (Al’bov et al., 2004).

  • N-Cyanoacetamides : Chigorina et al. (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, exploring their heterocyclization reactions. This research contributes to the synthesis of novel heterocyclic compounds (Chigorina et al., 2019).

  • Analgesic and Anti-inflammatory Agents : Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, investigating their analgesic and anti-inflammatory properties. This suggests potential applications in pain management and inflammation treatment (Alagarsamy et al., 2007).

  • Tautomerism and Antibacterial Activity : Sączewski et al. (2014) studied the tautomerism and electronic structure of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and evaluated its derivatives for antibacterial activity. This research could be significant in designing new antibacterial drugs (Sączewski et al., 2014).

properties

IUPAC Name

4,6-dimethylthieno[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-5-3-6(2)10-9-8(5)7(11)4-12-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQPXCPQBYBKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352136
Record name 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one

CAS RN

55023-32-0
Record name 4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55023-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Reactant of Route 2
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Reactant of Route 4
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Reactant of Route 5
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Reactant of Route 6
4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one

Citations

For This Compound
2
Citations
WS Hamama, MA Waly, II El‐Hawary… - Journal of …, 2016 - Wiley Online Library
Some of synthetic bicyclic and polynuclear heterocyclic compounds based on pyridine scaffold were tested as in vitro antitumor agents , and these compounds found to exhibit …
Number of citations: 11 onlinelibrary.wiley.com
WS Hamama, M Waly, I El-Hawary… - Synthetic …, 2014 - Taylor & Francis
The focus of our review is on the methods of synthesis and chemical reactivity of 2-pyridone and some derivatives as 2-chloro-3-nicotinonitrile in addition to the biological activity of the 2…
Number of citations: 33 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.